N-benzyl-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
N-benzyl-2-(trifluoromethyl)pyridin-4-amine (TFMP) is an organic compound with a wide range of applications in the fields of science and technology. It is a nitrogen-containing heterocyclic compound, which consists of a pyridine ring with two trifluoromethyl substituents. Its chemical formula is C8H9F3N2. TFMP has been used in various fields such as organic synthesis, catalysis, and drug discovery.
Scientific Research Applications
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like N-benzyl-2-(trifluoromethyl)pyridin-4-amine is often associated with a variety of pharmacological activities. This compound can be used as a building block in the synthesis of drugs that target a wide range of diseases. The unique physicochemical properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make it a valuable moiety in medicinal chemistry .
Agrochemical Research
This compound derivatives have applications in the agrochemical industry. They can be used to synthesize compounds that protect crops from pests and diseases. The trifluoromethyl group enhances the biological activity of these compounds, making them more effective as pesticides or herbicides .
Veterinary Medicine
Similar to its use in human medicine, this compound can also be modified to create veterinary drugs. Its derivatives can be tailored to treat specific ailments in animals, leveraging the trifluoromethyl group’s ability to improve pharmacokinetic properties .
Anticancer Research
The trifluoromethyl group-containing compounds, including this compound, have shown potential in anticancer research. They can be used to develop new chemotherapeutic agents that exhibit cytotoxic activities against various cancer cell lines, potentially leading to novel treatments for cancer .
properties
IUPAC Name |
N-benzyl-2-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2/c14-13(15,16)12-8-11(6-7-17-12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGTZUMOPIOEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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